6-Chloro-2-methoxy-N-methylpyrimidin-4-amine
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Overview
Description
6-Chloro-2-methoxy-N-methylpyrimidin-4-amine is a chemical compound with the molecular formula C7H10ClN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methoxy-N-methylpyrimidin-4-amine typically involves the chlorination of 2-methoxy-N-methylpyrimidin-4-amine. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus oxychloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors allows for precise control of reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methoxy-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield 6-amino-2-methoxy-N-methylpyrimidin-4-amine .
Scientific Research Applications
6-Chloro-2-methoxy-N-methylpyrimidin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-2-methoxy-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: This compound has similar structural features but differs in its functional groups, leading to different chemical and biological properties.
2-Chloro-6-methylpyridine: Another related compound with a pyridine ring instead of a pyrimidine ring.
Methyl 2-chloro-6-methylpyrimidine-4-carboxylate: A derivative with a carboxylate group, used in different applications.
Uniqueness
6-Chloro-2-methoxy-N-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy and N-methyl groups contribute to its unique properties compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C6H8ClN3O |
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Molecular Weight |
173.60 g/mol |
IUPAC Name |
6-chloro-2-methoxy-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C6H8ClN3O/c1-8-5-3-4(7)9-6(10-5)11-2/h3H,1-2H3,(H,8,9,10) |
InChI Key |
HBBPPQOBNVMLOE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NC(=N1)OC)Cl |
Origin of Product |
United States |
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